molecular formula C11H14ClNO4 B14657121 3H-Indole, 2,3,3-trimethyl-, perchlorate CAS No. 53057-95-7

3H-Indole, 2,3,3-trimethyl-, perchlorate

Cat. No.: B14657121
CAS No.: 53057-95-7
M. Wt: 259.68 g/mol
InChI Key: IDURQRJRAGFZOQ-UHFFFAOYSA-N
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Description

3H-Indole, 2,3,3-trimethyl-, perchlorate is a chemical compound with the molecular formula C11H13N and a molecular weight of 159.2276 g/mol . . This compound is a derivative of indole, a bicyclic aromatic heterocycle, and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Indole, 2,3,3-trimethyl-, perchlorate typically involves the reaction of 2,3,3-trimethyl-3H-indole with perchloric acid. One common method involves refluxing 4-bromophenylhydrazine hydrochloride with isopropyl methyl ketone in acetic acid, followed by neutralization with sodium hydroxide and extraction with ethyl acetate . The resulting product is then treated with perchloric acid to form the perchlorate salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3H-Indole, 2,3,3-trimethyl-, perchlorate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced indole derivatives, and substitution reactions can result in various substituted indole compounds.

Scientific Research Applications

3H-Indole, 2,3,3-trimethyl-, perchlorate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3H-Indole, 2,3,3-trimethyl-, perchlorate involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3H-Indole, 2,3,3-trimethyl-, perchlorate is unique due to its specific structure and reactivity. The presence of the perchlorate group enhances its solubility and stability, making it suitable for various applications in research and industry.

Properties

CAS No.

53057-95-7

Molecular Formula

C11H14ClNO4

Molecular Weight

259.68 g/mol

IUPAC Name

perchloric acid;2,3,3-trimethylindole

InChI

InChI=1S/C11H13N.ClHO4/c1-8-11(2,3)9-6-4-5-7-10(9)12-8;2-1(3,4)5/h4-7H,1-3H3;(H,2,3,4,5)

InChI Key

IDURQRJRAGFZOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C1(C)C.OCl(=O)(=O)=O

Origin of Product

United States

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